

azaconazole comparative toxicity mammals aquatic organisms

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Compound Focus: Azaconazole

CAS No.: 60207-31-0

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Toxicity Profile of Azaconazole

The following table summarizes the available toxicity data for **azaconazole** from the Pesticide Properties DataBase (PPDB) [1].

Organism / System	Toxicity Level	Key Findings / Quantitative Data
Mammals (general)	Moderate	Moderately toxic via oral and inhalation routes [1].
Birds	Moderate	Moderately toxic [1].
Fish	Moderate	Moderately toxic to fish [1].
Aquatic Invertebrates	Moderate	Moderately toxic [1].
Aquatic Systems	Potential Persistence	May be persistent in aquatic systems [1].
Bioaccumulation	Low	Not expected to bioaccumulate. Bio-concentration factor (BCF): 19 L/kg [1].

Organism / System	Toxicity Level	Key Findings / Quantitative Data
Water Solubility	Moderate	300 mg/L (at 20°C, pH 7) [1].

Comparative Toxicity of Azole Fungicides

The table below compares the toxicity of **azaconazole** with other azole fungicides for which experimental or predicted data was found in the search results. Please note that the data comes from different studies and model organisms, so direct comparisons should be made with caution.

Azole Fungicide	Mammalian Toxicity	Aquatic Organism Toxicity	Key Experimental Findings
Azaconazole	Moderate [1]	Moderate to fish & aquatic invertebrates [1]	-
Tebuconazole	Information missing	Highly toxic to rainbow trout [2]	Rainbow trout 96h LC₅₀: 9.05 mg/L [2]. Caused haematological suppression and gill damage [2].
Hexaconazole	Information missing	Toxic to zebrafish [3]	Enantioselective toxicity and accumulation observed in zebrafish and mice [3].
Metconazole	Information missing	Highly toxic to <i>Lemna minor</i> [4]	* <i>Lemna minor</i> * EC ₅₀ (growth inhibition): 0.132 mg/L [4]. Predicted toxicity to other aquatic organisms [4].
Tetraconazole	Information missing	Highly toxic to <i>Lemna minor</i> [4]	* <i>Lemna minor</i> * EC ₅₀ : 0.539 mg/L [4].
Flutriafol	Information missing	Moderately toxic to <i>Lemna minor</i> [4]	* <i>Lemna minor</i> * EC ₅₀ : 3.428 mg/L [4].
Myclobutanil	Information missing	Moderately toxic to <i>Lemna minor</i> [4]	* <i>Lemna minor</i> * EC ₅₀ : 9.134 mg/L [4].

Azole Fungicide	Mammalian Toxicity	Aquatic Organism Toxicity	Key Experimental Findings
Triticonazole	Information missing	Slightly toxic to <i>Lemna minor</i> [4]	* <i>Lemna minor</i> * EC ₅₀ : 11.631 mg/L [4].

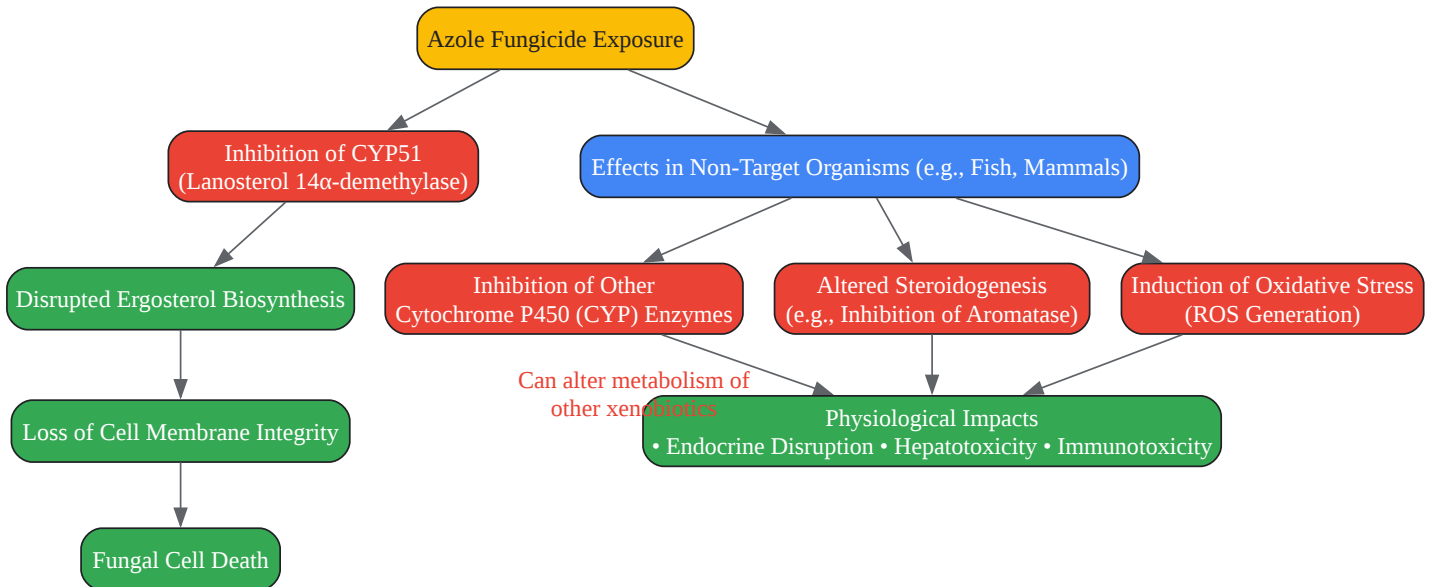
Experimental Protocols for Key Data

To help you evaluate the experimental basis of the data provided, here are the methodologies from some of the key studies cited.

- **Aquatic Toxicity Assay (*Lemna minor*) [4]:** This study followed the standard OECD guideline for duckweed growth inhibition tests. Briefly, *Lemna minor* was exposed to various concentrations of the fungicides for seven days. The primary endpoint was the number of fronds, which was used to plot dose-response curves and calculate the EC₅₀ values (the half-maximum effective concentration).
- **Acute Fish Toxicity (Rainbow trout) [2]:** The 96-hour LC₅₀ (median lethal concentration) for Tebuconazole was determined using probit analysis on juvenile rainbow trout. The fish were exposed to a range of concentrations, and mortality was recorded at 24-hour intervals. The study also included haematological analysis (measuring white and red blood cell counts, etc.) and histological examination of gill tissues to assess sub-lethal physiological damage.
- **Stereoselective Toxicokinetics (Mice) [3]:** After a single oral administration of a racemic mixture of Hexaconazole to mice, researchers used UPLC-MS/MS to measure the concentration of each enantiomer in plasma, urine, feces, and various tissues over 96 hours. This allowed them to calculate toxicokinetic parameters like half-life and observe enantioselective distribution and metabolism.

Mechanism of Action & Toxicity Pathways

Azole fungicides share a common primary mechanism of action, which is key to understanding their toxicity.



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The diagram above illustrates the core mechanism. Azoles primarily function by inhibiting the fungal enzyme **CYP51 (lanosterol 14 α -demethylase)**, a cytochrome P450 enzyme essential for producing ergosterol, a key component of the fungal cell membrane [1] [5] [2]. This leads to a failure in membrane formation and fungal cell death.

However, their toxicity to non-target organisms, like fish and mammals, arises because they are not perfectly selective. They can also inhibit other crucial cytochrome P450 enzymes in these organisms [5] [2] [6]. This broader inhibition can lead to several adverse effects:

- **Endocrine Disruption:** By inhibiting aromatase (CYP19), which converts androgens to estrogens, azoles can disrupt steroid hormone synthesis and cause reproductive toxicity [3] [2].
- **Oxidative Stress:** Exposure can trigger the production of reactive oxygen species (ROS), overwhelming antioxidant defenses and causing cellular damage like lipid peroxidation [5] [2].
- **Altered Xenobiotic Metabolism:** By inhibiting CYP enzymes responsible for detoxification, azoles can increase the accumulation and toxicity of other environmental contaminants [5] [6].

Interpretation and Further Research

The data indicates that **azaconazole** presents a moderate and broad-spectrum toxicity profile. Its potential for persistence in aquatic environments is a notable point for ecological risk assessment [1]. When comparing across azoles, it's clear that toxicity varies significantly between specific compounds, as seen with the high toxicity of metconazole and tebuconazole to aquatic plants and fish, respectively [2] [4].

For a more comprehensive and standardized comparison, I recommend you:

- **Consult Specialized Databases:** Directly access the **PPDB (Pesticide Properties DataBase)** and the **US EPA ECOTOX Knowledgebase** to retrieve and compare standardized toxicity endpoints for a wider range of azoles.
- **Investigate Enantioselectivity:** Be aware that for chiral azoles like hexaconazole, different enantiomers can have vastly different toxicities and environmental behaviors [3]. Risk assessment may require evaluation at the enantiomer level.

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